molecular formula C10H15NO4S2 B2502457 N-(2-thienylsulfonyl)leucine CAS No. 82068-15-3

N-(2-thienylsulfonyl)leucine

Cat. No.: B2502457
CAS No.: 82068-15-3
M. Wt: 277.4 g/mol
InChI Key: GUFIXTKYQDLBNA-QMMMGPOBSA-N
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Description

N-(2-thienylsulfonyl)leucine is an organic compound with the molecular formula C10H15NO4S2 It is a derivative of leucine, an essential amino acid, and contains a thienylsulfonyl group attached to the nitrogen atom of leucine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylsulfonyl)leucine typically involves the reaction of leucine with 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-thienylsulfonyl)leucine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding leucine and thiophene derivatives.

    Substitution: The thienylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Leucine and thiophene derivatives.

    Substitution: Various substituted leucine derivatives.

Scientific Research Applications

N-(2-thienylsulfonyl)leucine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-thienylsulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The thienylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

N-(2-thienylsulfonyl)leucine can be compared with other sulfonylated amino acids, such as:

  • N-(2-thienylsulfonyl)alanine
  • N-(2-thienylsulfonyl)valine
  • N-(2-thienylsulfonyl)isoleucine

Uniqueness:

  • The presence of the thienylsulfonyl group imparts unique chemical reactivity and biological activity to this compound.
  • Compared to other sulfonylated amino acids, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

82068-15-3

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

(2S)-4-methyl-2-(thiophen-2-ylsulfonylamino)pentanoic acid

InChI

InChI=1S/C10H15NO4S2/c1-7(2)6-8(10(12)13)11-17(14,15)9-4-3-5-16-9/h3-5,7-8,11H,6H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

GUFIXTKYQDLBNA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1

SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1

solubility

not available

Origin of Product

United States

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